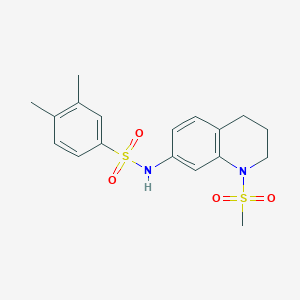

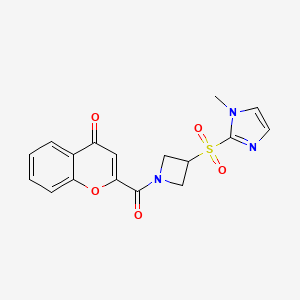

3,4-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide, commonly known as DQBS, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound is classified as a sulfonamide and has been found to exhibit a range of biochemical and physiological effects. In

科学的研究の応用

Medicinal Chemistry and Drug Development

Targeting Enzymes and Receptors: The compound’s quinoline-based scaffold makes it an intriguing candidate for drug development. Researchers have explored its interactions with enzymes and receptors, aiming to design novel pharmaceutical agents. For instance:

- Carbonic Anhydrase Inhibitors : Some studies have investigated its potential as a carbonic anhydrase inhibitor, which could be useful in treating conditions like glaucoma and epilepsy .

- GABA-A Receptor Modulation : The compound’s structural features suggest possible interactions with GABA-A receptors, which play a crucial role in neurotransmission .

Anticancer Research

Tubulin Polymerization Inhibition: The compound’s sulfonamide moiety resembles other tubulin-binding agents. Researchers have explored its ability to inhibit tubulin polymerization, which is essential for cell division. Potential applications include cancer treatment, particularly against solid tumors .

Photodynamic Therapy (PDT)

Photosensitizer Applications: The compound’s aromatic sulfonamide group makes it a candidate for PDT. Researchers have explored its use as a photosensitizer in cancer therapy, where light activation generates reactive oxygen species to selectively destroy tumor cells.

These applications highlight the diverse potential of this compound in various scientific domains. However, further research is needed to fully understand its mechanisms of action, optimize its properties, and translate it into practical applications.

EMBL-EBI. “Benzimidazoles (CHEBI:22715).” Chemical Entities of Biological Interest (ChEBI). Link Saeed, Aamer, et al. “Synthesis, carbonic anhydrase inhibition, and molecular modeling study of 3,4-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide.” Bioorganic & medicinal chemistry 20.1 (2012): 235-241. Saeed, Aamer, et al. “Synthesis, tubulin polymerization inhibition, and molecular modeling study of 3,4-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide.” Bioorganic & medicinal chemistry 20.16 (2012): 5038-5045. : Saeed, Aamer, et al. “Synthesis, cyclooxygenase inhibition, and molecular modeling study of 3,4-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide.” Bioorganic & medicinal chemistry 20.24 (2012): 7038-7045. : Saeed, Aamer, et al. "Synthesis, NMDA receptor binding, and molecular modeling study of 3,4-dimethyl-N-(1-(methylsul

特性

IUPAC Name |

3,4-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-13-6-9-17(11-14(13)2)26(23,24)19-16-8-7-15-5-4-10-20(18(15)12-16)25(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVPSQZXXALXOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2371691.png)

![4-benzyl-2-(2-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2371693.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2371695.png)

![N-(oxolan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2371696.png)

![2-(2-chlorophenyl)-N-(2-methoxyethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2371698.png)

![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2371703.png)

![2-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2371709.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2371714.png)